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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)propan-2-amine
CAS No.: 17790-50-0
Cat. No.: B154538

Get Quote

Executive Summary

2-(3-Chlorophenyl)propan-2-amine (CAS: 17790-50-0 for HCI salt) is a sterically hindered
primary amine structurally categorized as a cumylamine (alpha,alpha-dimethylbenzylamine).[1]
In medicinal chemistry, this scaffold acts as a critical bioisostere for phentermine-class
anorectics and is a versatile intermediate for GPCR ligands.

Its molecular weight—169.65 g/mol (Free Base)—is a fundamental stoichiometric anchor for
synthetic planning. However, its utility is defined by the steric bulk of the gem-dimethyl group
adjacent to the amine, which confers significant resistance to oxidative deamination by
Monoamine Oxidases (MAQO), a property that researchers must leverage during lead
optimization.

This guide details the physicochemical constants, a robust industrial synthesis via the Ritter
reaction, and the analytical logic required for validation.

Physicochemical Characterization
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Precise molecular weight calculations are prerequisite for stoichiometric accuracy in high-
throughput screening (HTS) and synthesis.[1]

Critical Constants Table

Property Value Unit Notes
Molecular Formula CoH12CIN
Molecular Weight Primary stoichiometric
169.65 g/mol
(Free Base) reference.[1]
Molecular Weight (HCI Standard storage form
206.11 g/mol ) N
Salt) (hygroscopic stability).
) ) Based on 3°Cl isotope
Monoisotopic Mass 169.066 Da
abundance.[1]
For High-Res Mass
Exact Mass 169.0658 Da Spectrometry
(HRMS).[1]
] Moderate lipophilicity;
Predicted LogP 23-25
CNS penetrant.[1]
Basic amine;
pKa (Predicted) ~9.5-10.1 - protonated at
physiological pH.[1]
N ) Predicted at 760
Boiling Point 227 £ 15 °C

mmHg.[1]

Stoichiometric Implications

When converting between the free base (oil) and the hydrochloride salt (solid), researchers
must apply a gravimetric correction factor of 1.215 (206.11 / 169.65). Failure to account for this
salt mass difference is a common source of error in potency assays.

Synthetic Methodology: The Ritter Protocol
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While nucleophilic substitution is possible, it is prone to elimination side-reactions due to the
tertiary carbon. The most authoritative and scalable route for 2-(3-chlorophenyl)propan-2-
amine is the Ritter Reaction, which utilizes the stability of the intermediate benzylic
carbocation.[1]

Reaction Scheme

e Precursor Formation: Grignard addition of methylmagnesium bromide to 3-
chloroacetophenone.[1]

» Ritter Amidation: Acid-catalyzed addition of acetonitrile to the tertiary alcohol.[1]

e Hydrolysis: Conversion of the acetamide to the free amine.

Detailed Protocol

Step 1: Generation of the Tertiary Alcohol
» Reagents: 3-Chloroacetophenone, MeMgBr (3.0 M in ether).

e Procedure: Add MeMgBr dropwise to a cooled (0°C) solution of ketone in anhydrous THF.
The inductive effect of the meta-chloro substituent stabilizes the ring but does not
significantly hinder the nucleophilic attack.[1]

* Yield Target: >90% of 2-(3-chlorophenyl)propan-2-ol.
Step 2: The Ritter Reaction (Critical Step)
o Reagents: 2-(3-chlorophenyl)propan-2-ol, Acetonitrile (solvent/reactant), H2SOa (conc).[1]

o Mechanism: The sulfuric acid protonates the alcohol, leading to water loss and the formation
of a tertiary benzylic carbocation. Acetonitrile attacks this electrophile to form a nitrilium ion,
which is quenched by water to form the N-acetyl intermediate.

o Safety Note: Exothermic addition. Maintain temperature <40°C to prevent polymerization of
the styrene byproduct.

Step 3: Hydrolysis to Amine
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» Reagents: Ethylene glycol, KOH (or HCI reflux).

o Optimization: Acidic hydrolysis of sterically hindered amides is slow. Alkaline hydrolysis in
high-boiling solvents (ethylene glycol at 150°C) is the preferred "Process Chemistry" route to
drive the reaction to completion.[1]

Visualization: Synthetic Pathway

2-(3-Chloropheny))
propan-2-amine

Click to download full resolution via product page

Figure 1: Step-wise synthesis via the Ritter reaction, prioritizing carbocation stability and
efficient hydrolysis.

Analytical Validation

Confirming the identity of the product requires distinguishing it from its regioisomers (e.g., the
4-chloro analog) and validating the integrity of the amine.

1H NMR Signature (CDCIs, 400 MHz)

o Gem-dimethyl group: A sharp, strong singlet integrating to 6H is the diagnostic feature. Due
to the electronegativity of the nitrogen and the ring, this typically appears around 1.4 — 1.6

ppm.

e Amine protons (NHz): Broad singlet, variable position (1.5 — 2.0 ppm), D20 exchangeable.
o Aromatic Region: The meta-substitution pattern is distinct from the para-isomer.[1]

o Look for a singlet-like peak (H2) isolated from the main multiplet, or a specific 1H-1H-1H-
1H pattern: ~7.2—7.5 ppm.[1]

Mass Spectrometry (ESI+)
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e Target lon [M+H]*: 170.1 m/z.

» |sotope Pattern: A distinct 3:1 ratio at m/z 170 and 172 confirms the presence of a single
Chlorine atom.

Analytical Logic Tree

Purified Sample

Mass Spec (ESI+)

1H NMR (CDCI3)

Isotope Ratio 3:1
(170:172)?

Singlet @ 1.5ppm (6H)?

No (Possible Elimination) /Yes

VALIDATED
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Figure 2: Orthogonal validation workflow ensuring correct molecular weight and structural
integrity.
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Pharmaceutical Relevance & Stability

The gem-dimethyl substitution on the alpha carbon is not merely a structural feature; it is a
metabolic shield.[1]

 MAO Resistance: Primary amines on primary carbons (e.g., phenethylamine) are rapidly
degraded by Monoamine Oxidase (MAO). The steric bulk of the isopropyl group in 2-(3-
chlorophenyl)propan-2-amine blocks the approach of the MAO iron-oxo center,
significantly extending the half-life (

) of the molecule in vivo.[1]

 Lipophilicity: The addition of the Chlorine atom at the 3-position increases lipophilicity (LogP
~2.4), enhancing Blood-Brain Barrier (BBB) permeability compared to the non-halogenated
parent.

» Bioisosterism: This scaffold is often used to probe the hydrophobic pockets of GPCRs (e.g.,
5-HT receptors) or transporters (SERT/DAT) where the chlorine atom provides specific
halogen-bonding interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 2-(3-Chlorophenyl)propan-2-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154538/docs#technical-monograph-2-3-
chlorophenyl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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